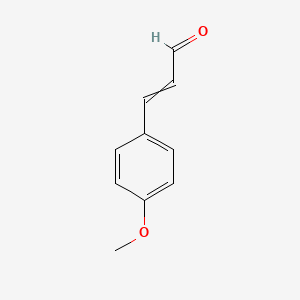

4-Methoxycinnamaldehyde

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXHFKZHDEKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859692 | |

| Record name | 3-(4-Methoxyphenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1963-36-6 | |

| Record name | 4-Methoxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

4-Methoxycinnamaldehyde: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Methoxycinnamaldehyde. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and purification, and utilizes graphical representations to illustrate fundamental concepts.

Chemical Identity and Structure

This compound, systematically named (2E)-3-(4-methoxyphenyl)prop-2-enal, is an organic compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group, conjugated to an unsaturated aldehyde.[1][2][3] This structure contributes to its characteristic chemical and physical properties. The trans or (E)-isomer is the more stable and commonly encountered form.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-3-(4-Methoxyphenyl)prop-2-enal[1][3] |

| Synonyms | p-Methoxycinnamaldehyde, trans-4-Methoxycinnamaldehyde, 3-(4-Methoxyphenyl)acrylaldehyde[3][4][5] |

| CAS Number | 1963-36-6, 24680-50-0 (trans-isomer)[2][4][6] |

| Molecular Formula | C₁₀H₁₀O₂[1][2][4][6] |

| Molecular Weight | 162.19 g/mol [2][4][5][6] |

| SMILES | COc1ccc(cc1)/C=C/C=O[1][3] |

| InChI | InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+[1][2][3] |

| InChIKey | AXCXHFKZHDEKTP-NSCUHMNNSA-N[1][2][3] |

Physicochemical Properties

This compound is a yellowish crystalline solid with a distinct spicy and floral odor.[4][7] Its physical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical State | Yellowish crystals | [7] |

| Melting Point | 55-60 °C | [4][7] |

| Boiling Point | 277 °C (at 760 mmHg) | [7] |

| 145 °C (at 7 mmHg) | [4][7] | |

| 160 °C (at 3 mmHg) | [5] | |

| Solubility | Almost insoluble in water. Soluble in ethanol (B145695), oils, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [5][7] |

| Flash Point | 110 °C | [4] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [8] |

| logP | 2.07 | [8] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the C=O stretching of the aldehyde, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy group. The NIST WebBook provides access to its gas-phase IR spectrum.[9]

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. This data is also available on the NIST WebBook.[2][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The spectrum displays distinct signals for the aldehydic proton, vinylic protons, aromatic protons, and the methoxy group protons, with characteristic chemical shifts and coupling constants.[1]

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

A widely used method for the synthesis of this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between p-anisaldehyde and acetaldehyde (B116499).[7][8]

Objective: To synthesize this compound.

Materials:

-

p-Anisaldehyde

-

Acetaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: Dissolve p-anisaldehyde in ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

-

Base Addition: Prepare a solution of sodium hydroxide in a mixture of ethanol and water.

-

Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture.

-

Reaction: Allow the mixture to stir at a low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Collect the solid by vacuum filtration using a Büchner funnel.[8]

-

Purification: Wash the crude product with cold water to remove residual sodium hydroxide. The product can be further purified by recrystallization from ethanol.[8][11]

Purification by Recrystallization

Recrystallization is a common and effective method for purifying crude this compound.

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

95% Ethanol

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude solid in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.[11]

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Place the flask in an ice bath to maximize crystal formation.[11]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[11]

-

Dry the crystals in a vacuum oven or desiccator.[11]

Reactivity and Stability

This compound is reported to be air-sensitive.[12] It is incompatible with strong oxidizing agents.[12] Hazardous decomposition products upon combustion include carbon monoxide.[12] For safe handling, it is recommended to store the compound under an inert atmosphere in a tightly closed container in a dry and well-ventilated place.[12][13]

Logical Relationship of Properties

The chemical structure of this compound directly influences its properties and reactivity. The interplay between its functional groups dictates its behavior in chemical reactions and its spectral characteristics.

References

- 1. This compound | C10H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 1963-36-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.fi [fishersci.fi]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide on the Synthesis and Characterization of (E)-3-(4-methoxyphenyl)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-3-(4-methoxyphenyl)prop-2-enal, a valuable intermediate in the synthesis of various pharmaceuticals and fragrances. The document details a common and efficient synthetic route, the Claisen-Schmidt condensation, and outlines the key analytical techniques for its characterization.

Physicochemical Properties

(E)-3-(4-methoxyphenyl)prop-2-enal, also known as p-methoxycinnamaldehyde, is a crystalline solid with a characteristic spicy, floral odor.[1] It is largely insoluble in water but shows good solubility in alcohols and oils.[1]

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(4-methoxyphenyl)prop-2-enal | [1] |

| Synonyms | 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | White to yellowish crystals | [1] |

| Melting Point | 55 - 60 °C | [1] |

| Boiling Point | 145 °C at 7 mmHg | [1] |

| Solubility | Insoluble in water | [1][2] |

Synthesis via Claisen-Schmidt Condensation

The most prevalent method for synthesizing (E)-3-(4-methoxyphenyl)prop-2-enal is the Claisen-Schmidt condensation.[1][3] This base-catalyzed reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetaldehyde.[3] The absence of α-hydrogens in p-anisaldehyde makes it a suitable substrate for this crossed aldol (B89426) condensation.[3][4] The reaction proceeds through the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde.[3] A subsequent dehydration step yields the stable α,β-unsaturated aldehyde.[3]

Reaction Pathway:

Caption: Reaction pathway for the synthesis of (E)-3-(4-methoxyphenyl)prop-2-enal via Claisen-Schmidt condensation.

Experimental Protocol

The following is a representative protocol for the synthesis of (E)-3-(4-methoxyphenyl)prop-2-enal.

Materials:

-

p-Anisaldehyde (10 mmol, 1.36 g)[3]

-

Acetaldehyde (12 mmol, 0.67 mL)[3]

-

Sodium hydroxide (B78521) (NaOH)[3]

-

95% Ethanol[3]

-

Distilled water[3]

-

Round-bottom flask (100 mL)[3]

-

Magnetic stirrer and stir bar[3]

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 20 mL of 95% ethanol (B145695).[3]

-

Addition of Acetaldehyde: To the stirred solution, add 0.67 mL (12 mmol) of acetaldehyde.[3]

-

Initiation of Condensation: Slowly add 5 mL of a 2 M solution of sodium hydroxide in 95% ethanol dropwise over 15 minutes. The reaction mixture may turn yellow.[3]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Isolation of Crude Product: After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.[5] Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.[3]

-

Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to form crystals.[3]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to yield the final product.[3]

Experimental Workflow:

Caption: General laboratory workflow for the synthesis and purification of (E)-3-(4-methoxyphenyl)prop-2-enal.

Characterization Data

The identity and purity of the synthesized (E)-3-(4-methoxyphenyl)prop-2-enal should be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton, vinylic protons with a large coupling constant indicative of the (E)-isomer, aromatic protons of the p-substituted ring, and the methoxy (B1213986) group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the α,β-unsaturated system, aromatic carbons (including the ipso-carbon attached to the methoxy group), and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde, C=C stretching of the alkene, and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). |

References

Unveiling the Bioactive Potential of p-Methoxycinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamaldehyde (p-MCA), a naturally occurring phenylpropanoid found in various plants, has emerged as a compound of significant interest in the pharmaceutical and biomedical fields. Its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, have prompted extensive research into its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of p-MCA, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. The information is presented to support further research and drug development endeavors.

Physicochemical Properties

| Property | Value |

| Synonyms | 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to yellowish crystalline solid |

| Solubility | Insoluble in water; soluble in alcohols and oils |

Core Biological Activities and Mechanisms of Action

p-Methoxycinnamaldehyde exerts its biological effects through the modulation of several key signaling pathways. The α,β-unsaturated aldehyde moiety in its structure is a critical feature, allowing it to act as a Michael acceptor and interact with cellular nucleophiles, thereby influencing various cellular processes.

Anti-inflammatory Activity

p-MCA has demonstrated significant anti-inflammatory properties primarily by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Mechanism of Action: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), p-MCA suppresses the activation of NF-κB.[1] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] This prevents the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the transcription of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF-α and IL-6.[3][4]

Additionally, p-MCA has been shown to inhibit the phosphorylation of JNK, a key component of the MAPK pathway, further contributing to its anti-inflammatory effects.[1][3]

Signaling Pathway Diagram: Anti-inflammatory Action of p-MCA

Caption: p-MCA inhibits inflammatory pathways by blocking IKK and JNK activation.

Anticancer Activity

p-MCA exhibits promising anticancer properties, primarily through the induction of apoptosis and inhibition of cell invasion.[1] Its effects have been noted in various cancer cell lines, including cervical and colorectal cancer.[5]

Mechanism of Action: The anticancer mechanism of p-MCA is largely attributed to its ability to modulate the PI3K/Akt signaling pathway .[1] By inhibiting the PI3K/Akt pathway, p-MCA can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic cascade, involving the release of cytochrome c and the activation of caspases (e.g., caspase-3 and -9), ultimately leading to programmed cell death.[4]

Furthermore, p-MCA has been shown to inhibit the invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP14.[5][6]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC₅₀ (µM) | Duration (h) |

| p-Methoxycinnamaldehyde | C-33A (Cervical Cancer) | MTT | 110 | 48 |

| Tricyclohexyltin p-methoxycinnamate (derivative) | HT-29 (Colorectal Cancer) | MTT | 1.2 | 24 |

| 1.0 | 48 | |||

| 0.5 | 72 | |||

| Cinnamaldehyde (B126680) | MDA-MB-231 (Breast Cancer) | MTT | ~129 (16.9 µg/mL) | 24 |

| ~93 (12.23 µg/mL) | 48 | |||

| 5-Fluorouracil (Standard) | HT-29 (Colorectal Cancer) | MTT | 5.0 - 10.0 | 48 |

| Cisplatin (Standard) | C-33A (Cervical Cancer) | MTT | ~7.0 | 48 |

Note: Data for derivatives and related compounds are provided for comparative context.[5][7]

Signaling Pathway Diagram: Anticancer Action of p-MCA

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]

4-Methoxycinnamaldehyde: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamaldehyde (B120730) is a naturally occurring aromatic aldehyde that has garnered significant interest in the scientific community due to its diverse biological activities. As a derivative of cinnamaldehyde, it belongs to the phenylpropanoid class of compounds, which are widespread in the plant kingdom. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification.

Natural Occurrence of this compound

This compound has been identified in a variety of plant species, where it contributes to their characteristic aroma and flavor profiles. The primary natural sources of this compound are found within the Lamiaceae and Asteraceae families.

Table 1: Natural Sources of this compound and Related Methoxycinnamaldehydes

| Plant Species | Family | Plant Part | Compound | Concentration/Presence |

| Agastache rugosa (Korean Mint) | Lamiaceae | Aerial parts | This compound | Active constituent, specific concentration not widely reported in reviewed literature.[1][2][3] |

| Artemisia annua (Sweet Wormwood) | Asteraceae | Aerial parts | This compound | Reported presence, but quantitative data is scarce.[2] |

| Ocimum basilicum (Basil) | Lamiaceae | Leaves, Essential Oil | This compound | Present in certain chemotypes, particularly those rich in phenylpropanoids. Quantitative levels vary significantly between cultivars.[4] |

| Artemisia dracunculus (Tarragon) | Asteraceae | Leaves, Essential Oil | This compound | Present, though often less abundant than other phenylpropanoids like estragole.[5][6] |

| Baked Potato | Solanaceae | Tuber | This compound | Reported as a volatile compound formed during heating. |

| Cinnamomum species (Cinnamon) | Lauraceae | Bark Oil, Cassia Oil | o-Methoxycinnamaldehyde | A related isomer found in cinnamon essential oils. |

It is important to note that the concentration of this compound in these natural sources can vary significantly depending on factors such as the specific cultivar, growing conditions, geographical location, and harvesting time.[7]

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

The key enzymatic steps believed to be involved in the biosynthesis of this compound are:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.[8][9][10][11]

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.

-

Methylation: An O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of p-coumaric acid, forming p-methoxycinnamic acid.[12][13][14]

-

Reduction and Oxidation Steps: Subsequent enzymatic reactions, likely involving CoA-ligases, reductases, and dehydrogenases, convert p-methoxycinnamic acid to this compound. The exact sequence and enzymes for these final steps are not as well-characterized as the initial steps of the phenylpropanoid pathway.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Essential Oils Containing this compound

1. Steam Distillation of Agastache rugosa Essential Oil

-

Principle: This method is suitable for the extraction of volatile compounds like this compound from plant material. Steam is passed through the plant material, causing the volatile oils to vaporize. The vapor is then condensed and collected.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser, collecting flask.

-

Procedure:

-

Fresh or dried aerial parts of Agastache rugosa are coarsely ground.

-

The ground plant material is placed in the round-bottom flask of the Clevenger apparatus.

-

The flask is filled with distilled water until the plant material is completely submerged.

-

The apparatus is assembled, and the heating mantle is turned on to boil the water.

-

Steam passes through the plant material, carrying the volatile essential oil.

-

The steam and oil vapor mixture is then cooled in the condenser, and the condensate is collected in the graduated tube of the Clevenger apparatus.

-

The essential oil, being less dense than water, will form a layer on top of the hydrosol.

-

The distillation is continued for a prescribed time (e.g., 3-4 hours) until no more oil is collected.

-

The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

-

The oil is stored in a sealed, dark glass vial at 4°C until analysis.

-

2. Solvent Extraction of this compound from Artemisia annua

-

Principle: This method utilizes an organic solvent to dissolve this compound and other constituents from the plant material.

-

Apparatus: Soxhlet extractor or maceration setup, rotary evaporator.

-

Procedure (Soxhlet Extraction):

-

Dried and powdered aerial parts of Artemisia annua are placed in a thimble.

-

The thimble is placed in the Soxhlet extractor.

-

The extraction solvent (e.g., hexane (B92381), ethanol, or dichloromethane) is placed in the round-bottom flask.

-

The apparatus is assembled, and the solvent is heated to its boiling point.

-

The solvent vapor travels up to the condenser, condenses, and drips into the thimble containing the plant material.

-

The solvent extracts the desired compounds and, once the extractor is full, siphons back into the round-bottom flask.

-

This process is repeated for several cycles (e.g., 6-8 hours) to ensure complete extraction.

-

After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Quantification of this compound

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Principle: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture. The components are separated based on their boiling points and polarity in the gas chromatograph and then identified by their mass spectra.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Typical GC-MS Conditions for Essential Oil Analysis:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: 240°C for 10 minutes.

-

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-550.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane or methanol) before injection.

-

Identification and Quantification:

-

Identification of this compound is based on the comparison of its retention time and mass spectrum with those of a pure standard and with data from mass spectral libraries (e.g., NIST).

-

Quantification is typically performed by calculating the relative percentage area of the this compound peak in the total ion chromatogram. For more accurate quantification, an internal standard and a calibration curve with a pure standard of this compound should be used.

-

2. High-Performance Liquid Chromatography (HPLC) Analysis

-

Principle: HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Typical HPLC Conditions for this compound Quantification:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of acetonitrile (B52724) and water (both often acidified with 0.1% formic acid or phosphoric acid).

-

Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run time.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The maximum absorbance of this compound is typically in the range of 310-320 nm.

-

Injection Volume: 10-20 µL.

-

-

Sample and Standard Preparation:

-

Sample Preparation: The plant extract is dissolved in the mobile phase or a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and then injected.

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol. A series of dilutions are made to create a calibration curve.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Below is a diagram illustrating a general experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound is a valuable natural product with a range of potential applications. This guide has provided a comprehensive overview of its natural sources, biosynthetic pathway, and detailed methodologies for its extraction and analysis. The provided protocols and information are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and applications of this intriguing compound. Further research is warranted to establish more precise quantitative data on the concentration of this compound in its various natural sources and to fully elucidate the later steps of its biosynthetic pathway.

References

- 1. This compound (Standard) | Genome Context [genomecontext.com]

- 2. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. brieflands.com [brieflands.com]

- 6. Essential Oil Composition and Antigermination Activity of Artemisia dracunculus (Tarragon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A glance at the chemodiversity of Ocimum species: Trends, implications, and strategies for the quality and yield improvement of essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylpropanoid Accumulation and Gene Expression in Agastache rugosa Leaves and Flowers Stages [hst-j.org]

- 9. Impact of Light and Dark Treatment on Phenylpropanoid Pathway Genes, Primary and Secondary Metabolites in Agastache rugosa Transgenic Hairy Root Cultures by Overexpressing Arabidopsis Transcription Factor AtMYB12 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. A novel O-methyltransferase Cp4MP-OMT catalyses the final step in the biosynthesis of the volatile 1,4-dimethoxybenzene in pumpkin (Cucurbita pepo) flowers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methoxycinnamaldehyde: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycinnamaldehyde (molecular formula C₁₀H₁₀O₂), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, which confirm the presence of the aromatic ring, the aldehyde group, the vinyl group, and the methoxy (B1213986) group.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.57 | d | 7.7 | 1H | Aldehyde proton (-CHO) |

| 7.46 | d | 8.7 | 2H | Aromatic protons (ortho to -CH=CHCHO) |

| 7.35 | d | 16.0 | 1H | Vinylic proton (-CH=CHCHO) |

| 6.89 | d | 8.7 | 2H | Aromatic protons (ortho to -OCH₃) |

| 6.55 | dd | 16.0, 7.7 | 1H | Vinylic proton (-CH=CHCHO) |

| 3.82 | s | - | 3H | Methoxy protons (-OCH₃) |

Data sourced from multiple references, including analysis of cinnamaldehyde-type lignin (B12514952) model substances.[1]

¹³C NMR Data

The ¹³C NMR spectrum was recorded at 101 MHz in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 193.8 | Aldehyde Carbonyl (C=O) |

| 161.6 | Aromatic Carbon (C-OCH₃) |

| 145.0 | Vinylic Carbon (-C H=CHCHO) |

| 129.9 | Aromatic Carbons (ortho to -CH=CHCHO) |

| 127.2 | Aromatic Carbon (ipso to -CH=CHCHO) |

| 115.5 | Vinylic Carbon (-CH=C HCHO) |

| 114.5 | Aromatic Carbons (ortho to -OCH₃) |

| 55.5 | Methoxy Carbon (-OCH₃) |

Data is consistent with spectra available in chemical databases.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The gas-phase IR spectrum of this compound shows several characteristic absorption bands.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2900 | Medium | C-H stretch (methoxy)[5] |

| ~2800 and ~2700 | Medium | C-H stretch (aldehyde)[5] |

| ~1700 | Strong | C=O stretch (conjugated aldehyde)[5] |

| ~1600-1585 | Medium-Strong | C=C stretch (aromatic ring)[6] |

| ~1500-1400 | Medium | C=C stretch (aromatic ring)[6] |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

| ~970 | Strong | C-H bend (trans-alkene) |

| ~850-800 | Strong | C-H bend (p-disubstituted benzene)[5] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing insights into its structure. The molecular ion peak and major fragment ions are tabulated below.[7][8]

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | Molecular Ion [M]⁺ |

| 161 | 80 | [M-H]⁺ |

| 131 | 50 | [M-CHO]⁺ |

| 119 | 30 | [M-C₂H₃O]⁺ |

| 103 | 25 | [C₇H₇O]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 35 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : A small amount of this compound (approximately 5 mg) is dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

-

Instrument Setup : The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[9]

-

¹H NMR Acquisition : The ¹H NMR spectrum is recorded. Chemical shifts are referenced to the residual solvent signal (CDCl₃: δ = 7.26 ppm).[2]

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is then acquired. Chemical shifts are referenced to the solvent signal (CDCl₃: δ = 77.16 ppm).[2]

-

Data Processing : The resulting spectra are processed, which includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation : For solid samples, a small amount of this compound can be mixed with KBr powder and pressed into a pellet. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid is placed directly on the crystal.[10] For gas-phase IR, the sample is vaporized.

-

Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

-

Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present.[10]

Mass Spectrometry Protocol

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[7]

-

Ionization : Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. trans-p-Methoxycinnamaldehyde(24680-50-0) 13C NMR [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amherst.edu [amherst.edu]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Navigating the Physicochemical Landscape of 4-Methoxycinnamaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamaldehyde, a naturally occurring aromatic aldehyde, has garnered significant interest in the scientific community for its diverse biological activities. As with any compound destined for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data and methodologies to support its development and application. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, providing the foundational knowledge necessary for formulation design, analytical method development, and stability assessment.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][3] |

| Appearance | White to yellowish crystals | [4] |

| Melting Point | 58 - 59 °C | [4] |

| Boiling Point | 160 °C @ 3.00 mm Hg | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of solvent systems for formulation and analytical testing. This compound exhibits a distinct solubility profile characterized by its lipophilic nature.

Qualitative Solubility

Experimental observations indicate that this compound is:

-

Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone, alcohol, and various oils.[5]

Quantitative Solubility

Precise quantitative solubility data is essential for accurate formulation development. The following table summarizes the known quantitative solubility of this compound.

| Solvent | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (369.94 mM) | Not specified, sonication recommended.[3] |

Further quantitative solubility studies in a broader range of pharmaceutically acceptable solvents are recommended to expand this dataset.

Stability Profile

The chemical stability of this compound is a crucial factor influencing its shelf-life, storage conditions, and the integrity of its biological activity. While specific, comprehensive stability data for this compound is not extensively published, this section outlines the principles of stability testing and the expected degradation pathways based on its chemical structure.

General Stability Considerations

As an α,β-unsaturated aldehyde, this compound is susceptible to degradation under various environmental conditions. Key factors that can influence its stability include:

-

pH: The aldehyde functional group can be susceptible to oxidation and other reactions in both acidic and basic conditions.

-

Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 4-methoxycinnamic acid. This can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

-

Light: Photodegradation can lead to isomerization of the trans double bond to the cis isomer or other photochemical reactions.

-

Temperature: Elevated temperatures can increase the rate of all degradation reactions.

Forced Degradation Studies

To elucidate the degradation profile and establish a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict potential degradation products.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible solubility and stability data. The following sections provide standardized methodologies for these critical assessments.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, etc.)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the excess solid.

-

Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or other appropriate units.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies of this compound.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and to assess its stability under various stress conditions.

Part 1: HPLC Method Development

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Selection: A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities. A common starting point is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.

-

Optimization: Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve optimal separation with good peak shape and resolution between the parent peak and any degradation peaks.

Part 2: Forced Degradation Studies Prepare solutions of this compound in a suitable solvent and subject them to the following stress conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the sample before analysis.

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period. Neutralize the sample before analysis.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 70 °C) for a specified duration.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark.

Part 3: Analysis and Method Validation

-

Analyze the stressed samples using the developed HPLC method.

-

Assess the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradation products.

-

Validate the stability-indicating method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

To aid in the conceptual understanding of the experimental workflows, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to Known Derivatives of 4-Methoxycinnamaldehyde and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of known derivatives of 4-Methoxycinnamaldehyde (B120730). The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, a naturally occurring aromatic aldehyde, has garnered significant scientific interest due to the diverse biological activities of its derivatives. These derivatives, primarily categorized as thiosemicarbazones, Schiff bases, and chalcones, have demonstrated a wide range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This guide delves into the synthesis of these derivatives, presents their biological activities with quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved in their mechanisms of action.

Key Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of various derivatives with enhanced or novel biological activities. The primary classes of derivatives explored in this guide are:

-

Thiosemicarbazones: Formed by the condensation of this compound with thiosemicarbazide (B42300).

-

Schiff Bases: Resulting from the reaction of this compound with various primary amines.

-

Chalcones: Synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Light orange to yellow crystals | [1] |

| Melting Point | 57.0 to 61.0 °C | [1] |

| Solubility | Soluble in alcohols (e.g., methanol) | [1] |

| IUPAC Name | (2E)-3-(4-methoxyphenyl)prop-2-enal |

Synthesis and Properties of Derivatives

This compound Thiosemicarbazone

Synthesis: this compound thiosemicarbazone is synthesized by the condensation reaction of this compound and thiosemicarbazide.

Biological Activity: This derivative has been identified as an effective inhibitor of phenol (B47542) oxidase, a critical enzyme in insects, suggesting its potential as an environmentally friendly insecticide.[1]

Quantitative Data:

| Derivative | Organism/Cell Line | Activity | Metric | Value | Reference |

| This compound thiosemicarbazone | Insect Phenol Oxidase | Enzyme Inhibition | Yield | 77.1% |

Schiff Base Derivatives

Synthesis: Schiff bases of this compound are synthesized by the condensation reaction with various substituted anilines, often under microwave irradiation.[2][3]

Biological Activity: These derivatives have shown significant in vitro antibacterial activity against various bacterial strains.[2][3]

Quantitative Data: Antibacterial Activity (Inhibition Zone in mm)

| Derivative | Acinetobacter calcoaceticus | Pediococcus acidilactici | Reference |

| N-(4-methoxycinnamylidene)aniline | 10 | 12 | [3] |

| N-(4-methoxycinnamylidene)-4-fluoroaniline | 11 | 13 | [3] |

| N-(4-methoxycinnamylidene)-3-chloroaniline | 12 | 14 | [3] |

| N-(4-methoxycinnamylidene)-4-chloroaniline | 13 | 15 | [3] |

| N-(4-methoxycinnamylidene)-2-bromoaniline | 11 | 13 | [3] |

| N-(4-methoxycinnamylidene)-4-bromoaniline | 14 | 16 | [3] |

Chalcone Derivatives

Synthesis: Chalcones are synthesized via the Claisen-Schmidt condensation of 4-methoxyacetophenone with various benzaldehydes, or by reacting 4-hydroxybenzaldehyde (B117250) with 4-methoxy acetophenone.[4][5]

Biological Activity: Chalcone derivatives of this compound have demonstrated potent anticancer and antifungal activities.

Quantitative Data: Anticancer Activity (IC₅₀ in µM)

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 4-Hydroxy-4′-methoxychalcone | - | - | |

| 4'-Nitro-4-hydroxy-3-methoxychalcone | - | - | |

| Tricyclohexyltin p-methoxycinnamate | HT-29 | 1.2 (24h), 1.0 (48h), 0.5 (72h) | |

| This compound | C-33A (cervical cancer) | 110 |

Quantitative Data: Antifungal Activity (MIC in µg/mL)

| Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Cinnamaldehyde (B126680) derivatives | Fluconazole-resistant Candida albicans | 25 |

Experimental Protocols

General Synthesis of this compound Thiosemicarbazone

-

Dissolution: Dissolve thiosemicarbazide in a suitable solvent.

-

Addition: Add an equimolar amount of this compound to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid under magnetic stirring.

-

Reaction: Heat the mixture to reflux at 60-70°C for 3-5 hours.

-

Crystallization: Cool the reaction mixture to room temperature and allow it to stand for crystallization.

-

Isolation: Collect the crude product by suction filtration.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound thiosemicarbazone.

General Synthesis of Schiff Bases via Microwave Irradiation

-

Mixing: In a microwave-safe vessel, mix equimolar amounts of this compound and a substituted aniline (B41778) in a minimal amount of a suitable solvent (e.g., ethanol).

-

Irradiation: Subject the mixture to microwave irradiation at a specific power and for a set duration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture and isolate the precipitated Schiff base by filtration.

-

Purification: Wash the product with a cold solvent and recrystallize if necessary.

General Synthesis of Chalcones via Claisen-Schmidt Condensation

-

Mixing: In a round-bottom flask, dissolve equimolar amounts of 4-methoxyacetophenone and a substituted benzaldehyde (B42025) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) to the stirred solution at room temperature.

-

Reaction: Continue stirring the reaction mixture for several hours at room temperature. Monitor the reaction progress by TLC.

-

Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Signaling Pathways

The biological activities of this compound derivatives are often attributed to their modulation of key cellular signaling pathways, particularly the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant activation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Cinnamaldehyde and its derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and pro-apoptotic effects.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism of cellular defense against oxidative stress. Certain derivatives of cinnamaldehyde have been found to activate the Nrf2 pathway, leading to an enhanced antioxidant response.

Caption: Activation of the Nrf2 antioxidant response pathway by this compound derivatives.

Conclusion

The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of these derivatives, coupled with their significant pharmacological potential, makes them attractive candidates for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of their synthesis, properties, and mechanisms of action, intended to facilitate future research and development efforts.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 4. raybiotech.com [raybiotech.com]

- 5. DOT Language | Graphviz [graphviz.org]

The In Vitro Mechanisms of 4-Methoxycinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamaldehyde (4-MCA) is a naturally occurring phenolic compound found in various plants, including the rhizomes of Etlingera pavieana and Alpinia galanga.[1] It has garnered significant scientific interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of 4-MCA, with a focus on its effects on cellular signaling pathways, apoptosis, and inflammation. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive molecule.

Core Mechanisms of Action

In vitro studies have elucidated several key mechanisms through which 4-MCA exerts its biological effects. These primarily involve the induction of apoptosis in cancer cells, modulation of inflammatory responses, and interference with viral replication. The following sections detail these mechanisms, supported by quantitative data and experimental protocols.

Induction of Apoptosis in Cancer Cells

4-MCA has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. This programmed cell death is a critical mechanism for eliminating cancerous cells.

Quantitative Data on Cytotoxicity and Apoptosis:

| Cell Line | Cancer Type | Assay | Concentration | Effect | Treatment Duration (hours) | Citation |

| C-33A (HPV16 E6E7) | Cervical Cancer | MTT | 110 µM (IC50) | 50% reduction in cell viability | 48 | [1] |

| C-33A (HPV16 E6E7) | Cervical Cancer | Annexin V-FITC/PI | 110 µM | 19% apoptotic cells (early and late) | 24 | [1] |

| HL-60 | Human Leukemia | MTT | 10 µg/ml | Dose-dependent cytotoxicity | Not Specified | [2][3] |

| U937 | Human Leukemia | MTT | 10 µg/ml | Dose-dependent cytotoxicity | Not Specified | [2][3] |

| A375 | Melanoma | Proliferation Assay | IC50 < 10 µM | Suppression of proliferation | Not Specified | [4] |

Signaling Pathways in Apoptosis:

The apoptotic activity of 4-MCA and its close analog, 4'-hydroxycinnamaldehyde (4'-HCA), is mediated by the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways. Key molecular events include:

-

Increased Reactive Oxygen Species (ROS) Production: Treatment with 4'-HCA leads to a significant increase in intracellular ROS levels.[2][3]

-

Mitochondrial Dysfunction: This is characterized by a decrease in the mitochondrial transmembrane potential, the release of cytochrome c into the cytosol, an increased Bax/Bcl-2 ratio, and decreased levels of Bcl-xL.[2][3]

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3]

-

ER Stress: Elevated cytosolic and mitochondrial Ca2+ levels in response to 4'-HCA treatment in HL-60 cells suggest the involvement of ER stress.[3]

Experimental Protocols:

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., 25,000 cells/ml) in a 96-well plate and incubate overnight at 37°C.[1]

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of 4-MCA (e.g., 25, 50, 100, 200 µM) and incubate for the desired duration (e.g., 48 hours).[1]

-

MTT Addition: Discard the medium and add 100 µl of 0.5 mg/ml MTT solution in serum-free medium to each well. Incubate for 3 hours.[1][5]

-

Formazan (B1609692) Solubilization: Gently discard the MTT solution and add 200 µl of DMSO to dissolve the formazan crystals.[1][5]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

Annexin V-FITC/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of 4-MCA for the specified time.

-

Cell Harvesting: Gently trypsinize and collect the cells.[1]

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 5-15 minutes in the dark.[1][6]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

Diagram: Apoptotic Signaling Pathway of this compound Analogs

Caption: Apoptotic pathway induced by 4-MCA analogs.

Anti-Inflammatory Activity

4-MCA and its parent compound, cinnamaldehyde (B126680), exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Signaling Pathways in Inflammation:

-

NF-κB Pathway: Cinnamaldehyde has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7][8] This inhibition prevents the degradation of IκB, the inhibitory subunit of NF-κB.[7]

-

MAPK Pathway: Cinnamaldehyde can suppress the phosphorylation of MAPKs such as JNK and p38, which are involved in inflammatory signaling.[7][9]

-

PI3K/Akt Pathway: Cinnamaldehyde has been shown to activate the PI3K/Akt pathway in the context of angiogenesis and wound healing, suggesting a complex, context-dependent role for this pathway.[10] In some cancer models, it inhibits this pathway.[11]

-

Nrf2/HO-1 Pathway: Cinnamaldehyde can induce the expression of heme oxygenase-1 (HO-1) and promote the nuclear translocation of Nrf2, a key regulator of the antioxidant response, thereby protecting cells from oxidative stress.[12]

Experimental Protocols:

Western Blotting for Protein Expression

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size by running them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-JNK, NF-κB p65, Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Diagram: Anti-inflammatory Signaling Pathways of Cinnamaldehyde

Caption: Inhibition of inflammatory pathways by cinnamaldehyde.

Antiviral Activity

4-MCA has shown potent antiviral activity, particularly against the human respiratory syncytial virus (RSV).

Quantitative Data on Antiviral Activity:

| Virus | Cell Line | Assay | IC50 | Selectivity Index (SI) | Citation |

| RSV | Human larynx carcinoma | XTT | 0.055 µg/ml | 898.2 | [13] |

| RSV (Attachment) | Human larynx carcinoma | Not Specified | 0.06 µg/ml | Not Specified | [13] |

| RSV (Internalization) | Human larynx carcinoma | Not Specified | 0.01 µg/ml | Not Specified | [13] |

Mechanism of Antiviral Action:

4-MCA inhibits RSV by interfering with the early stages of viral infection, specifically viral attachment and internalization into the host cell.[13] Interestingly, its antiviral activity does not appear to be mediated by interferon production.[13]

Experimental Protocols:

Plaque Reduction Assay

This assay quantifies the reduction in viral plaques, which are areas of cell death caused by viral replication.

-

Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.

-

Virus Treatment: Prepare serial dilutions of the virus and mix with various concentrations of 4-MCA.

-

Infection: Inoculate the cell monolayers with the virus/4-MCA mixture and incubate for 1 hour at 37°C for viral adsorption.[14]

-

Overlay: Remove the inoculum, wash the cells, and add an overlay medium (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread to adjacent cells.[14]

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).[14]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

Diagram: Experimental Workflow for Antiviral Time-of-Addition Assay

Caption: Workflow for time-of-addition antiviral assay.

Conclusion

This compound exhibits a range of promising in vitro biological activities, primarily driven by its ability to induce apoptosis in cancer cells, mitigate inflammatory responses, and inhibit viral replication. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as the mitochondrial apoptotic pathway, NF-κB, MAPK, and PI3K/Akt pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of 4-MCA in preclinical models.

References

- 1. scisoc.or.th [scisoc.or.th]

- 2. 4'-Hydroxycinnamaldehyde from Alpinia galanga (Linn.) induces human leukemic cell apoptosis via mitochondrial and endoplasmic reticulum stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.waocp.org [journal.waocp.org]

- 4. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Blockade of ALDH in Cisplatin-Resistant Ovarian Cancer Stem Cells In Vitro Synergistically Enhances Chemotherapy-Induced Cell Death [mdpi.com]

- 7. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinnamaldehyde Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibited human respiratory syncytial virus in a human larynx carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 4-Methoxycinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamaldehyde (4-MCA), a natural bioactive compound found in various plants, including those of the Etlingera and Agastache genera, has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the potential therapeutic targets of 4-MCA, focusing on its anticancer, anti-inflammatory, antiviral, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing core signaling pathways.

Core Therapeutic Areas and Mechanisms of Action

4-MCA exhibits a range of biological activities by modulating key cellular signaling pathways. The primary therapeutic areas of interest include oncology, inflammation, virology, and neuroprotection.

Anticancer Activity

4-MCA has demonstrated significant cytotoxic and anti-invasive effects on various cancer cell lines. Its primary mechanisms of action in cancer include the induction of apoptosis and the inhibition of metalloproteinases involved in tumor invasion and metastasis.

Anti-Inflammatory Effects

The anti-inflammatory properties of 4-MCA are primarily attributed to its ability to suppress the NF-κB signaling pathway, a key regulator of the inflammatory response. By inhibiting this pathway, 4-MCA can reduce the production of pro-inflammatory cytokines and mediators.

Antiviral Properties

4-MCA has shown notable activity against respiratory syncytial virus (RSV)[1][2]. Its mechanism of action involves interfering with viral entry into host cells, specifically by inhibiting viral attachment and internalization[1].

Neuroprotective Potential

While much of the research has focused on its parent compound, cinnamaldehyde, preliminary evidence suggests that 4-MCA and its derivatives may offer neuroprotective benefits. The proposed mechanisms involve the activation of the Nrf2 antioxidant response pathway and the modulation of neuroinflammatory processes[3][4][5].

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of this compound and its related compounds.

| Compound | Assay | Cell Line/Target | IC50 Value | Reference |

| This compound | Cytotoxicity (MTT Assay) | C-33A (Cervical Cancer) | 110 µM | [6] |

| This compound | Antiviral (Cytopathic Effect Inhibition) | Respiratory Syncytial Virus (RSV) in HEp-2 cells | 0.055 µg/mL | [1][2] |

| This compound | Inhibition of Viral Attachment | Respiratory Syncytial Virus (RSV) | 0.06 µg/mL | [1] |

| This compound | Inhibition of Viral Internalization | Respiratory Syncytial Virus (RSV) | 0.01 µg/mL | [1] |

| 2-Methoxycinnamaldehyde | NF-κB Inhibition | Lipopolysaccharide (LPS)-induced | 31 µM |

Table 1: Summary of IC50 values for this compound and a related compound.

Signaling Pathways and Molecular Interactions

The therapeutic effects of 4-MCA are underpinned by its interaction with critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by 4-MCA.

NF-κB Signaling Pathway Inhibition

4-MCA has been shown to inhibit the activation of the NF-κB pathway, a central mediator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, 4-MCA blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

References

- 1. This compound inhibited human respiratory syncytial virus in a human larynx carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | RSV | TargetMol [targetmol.com]

- 3. The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson’s Disease | MDPI [mdpi.com]

- 4. The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of trans-cinnamaldehyde on the 6-hydroxydopamine-induced dopaminergic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scisoc.or.th [scisoc.or.th]

A Comprehensive Technical Review of the Pharmacological Effects of 4-Methoxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamaldehyde (4-MCA), a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current understanding of 4-MCA's pharmacological effects, with a focus on its anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant properties. Detailed experimental methodologies for key assays are provided, along with a summary of quantitative data and visual representations of the underlying molecular mechanisms and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a bioactive aldehyde found in various plant species. Its chemical structure, characterized by a methoxy (B1213986) group on the phenyl ring of the cinnamaldehyde (B126680) backbone, contributes to its distinct biological activities. This guide synthesizes the current body of research on 4-MCA, presenting its pharmacological effects, mechanisms of action, and the experimental protocols used to elucidate these properties.

Anticancer Effects

This compound has demonstrated notable anticancer activity in preclinical studies, primarily through the induction of apoptosis and the inhibition of cancer cell invasion.

Mechanism of Action: Apoptosis Induction and Anti-Invasion

In cervical cancer cells, 4-MCA has been shown to induce dose-dependent cytotoxic effects.[1] This cytotoxicity is mediated through the induction of apoptosis, a programmed cell death pathway.[1] Furthermore, at non-toxic concentrations, 4-MCA significantly inhibits the invasion of cervical cancer cells.[1] This anti-invasive property is, at least in part, attributed to the downregulation of Matrix Metalloproteinase-14 (MMP-14) gene expression, a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell metastasis.[1]

Quantitative Data: Cytotoxicity

| Cell Line | Assay | IC50 (µM) | Reference |

| C-33A (human cervical cancer) | MTT Assay | 110 | [1] |

Experimental Protocols

Objective: To determine the cytotoxic effect of 4-MCA on cancer cells.

Procedure:

-

Seed cancer cells (e.g., C-33A) in a 96-well plate at a density of 2.5 x 10^4 cells/mL and incubate overnight.

-

Replace the medium with fresh medium containing various concentrations of 4-MCA (e.g., 25, 50, 100, 200 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 48 hours.

-

Remove the medium and add 100 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in serum-free medium to each well.

-

Incubate for 3 hours to allow the formation of formazan (B1609692) crystals.

-

Gently discard the MTT solution and add 200 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[2]

Objective: To quantify the induction of apoptosis by 4-MCA.

Procedure:

-

Plate cells in a 6-well plate and incubate overnight.

-

Treat the cells with the IC50 concentration of 4-MCA for 24 hours.

-

Harvest the cells by gentle trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 5-15 minutes in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]

Objective: To evaluate the effect of 4-MCA on cancer cell invasion.

Procedure:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cancer cells in the upper chamber in serum-free medium containing a non-toxic concentration of 4-MCA (e.g., ¼ IC50).

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a sufficient period to allow cell invasion.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.[2]

Signaling Pathway and Experimental Workflow

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of NF-κB and JNK Signaling

In macrophages stimulated with lipopolysaccharide (LPS), 4-MCA has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). This effect is mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. By inhibiting these pathways, 4-MCA reduces the expression of inflammatory enzymes and cytokines.

Quantitative Data: Inhibition of Nitric Oxide Production

| Cell Line | Assay | IC50 (µM) | Reference |

| RAW 264.7 (murine macrophages) | Nitric Oxide Production | ~35-55 | [3] |

Experimental Protocols

Objective: To measure the inhibitory effect of 4-MCA on nitric oxide production.

Procedure:

-